molecular formula C42H38O20 B1681620 Sennosid B CAS No. 128-57-4

Sennosid B

Katalognummer: B1681620
CAS-Nummer: 128-57-4
Molekulargewicht: 862.7 g/mol
InChI-Schlüssel: IPQVTOJGNYVQEO-JLDSCGAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sennosides are a group of anthraquinone glycosides derived from the senna plant, specifically from species such as Cassia angustifolia and Cassia acutifolia. These compounds are primarily used as stimulant laxatives to treat constipation and to empty the large intestine before surgery . Sennosides are known for their ability to induce bowel movements by stimulating the muscles of the colon.

Wissenschaftliche Forschungsanwendungen

Sennosid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Sennosid üben ihre Wirkung aus, indem sie von Darmbakterien in den aktiven Metaboliten Rheinanthron umgewandelt werden. Rheinanthron erhöht die Expression von Cyclooxygenase 2 in Makrophagenzellen, was zu einem Anstieg von Prostaglandin E2 führt. Dies führt zu einer erhöhten Flüssigkeitssekretion und Kontraktion des Dickdarms, was den Stuhlgang fördert .

Wirkmechanismus

Target of Action

Sennoside B, a natural dianthrone glycoside found in large quantities in leaves and pods of Senna (Cassia angustifolia), has been identified to interact with several targets. It has been reported to inhibit PDGF-stimulated cell proliferation by binding to PDGF-BB and its receptor, thereby down-regulating the PDGFR-beta signaling pathway . Additionally, it has been found to be a potent natural product inhibitor of tumor necrosis factor α (TNF-α) .

Mode of Action

Sennoside B interacts with its targets and brings about significant changes. It inhibits PDGF-stimulated cell proliferation by binding to PDGF-BB and its receptor, leading to the down-regulation of the PDGFR-beta signaling pathway . Furthermore, it has been found to inhibit the ribonuclease H (RNase H) activity of human immunodeficiency virus (HIV) reverse transcriptase . Sennoside B is metabolized by gut bacteria into the active metabolite rheinanthrone . Rheinanthrone appears to increase cyclooxygenase 2 (COX2) expression in macrophage cells, leading to an increase in prostaglandin E2 (PGE2) .

Biochemical Pathways

The metabolic pathways of Sennoside B transforming to rheinanthrone include the hydrolysis of the O-linked sugars by bacterial β-glucosidase and the reduction of the anthrone glucoside radical by bacterial reductase . This transformation process is crucial for the activation of Sennoside B and its subsequent effects.

Pharmacokinetics

Sennoside B is taken orally or via the rectum . It typically begins working in minutes when given by rectum and within twelve hours when given by mouth . The oral absolute bioavailability of Sennoside B was calculated as 3.60% . The value apparent volume of distribution of intravenous and intragastric administrations were 32.47±10.49 L/kg and 7646±1784 L/kg, respectively .

Result of Action

The primary result of Sennoside B’s action is its laxative effect, which is used to treat constipation . It works by irritating and stimulating intestinal cells, producing contractions in intestines, water influx to the intestines, and bowel movement . It also inhibits PDGF-stimulated cell proliferation and TNF-α-induced cell death .

Action Environment

The action of Sennoside B is influenced by the gut environment, particularly the presence of gut bacteria that metabolize Sennoside B into its active form . The efficacy and stability of Sennoside B can be affected by factors such as the pH of the gut, the presence of other medications, and individual variations in gut microbiota.

Biochemische Analyse

Biochemical Properties

Sennoside B interacts with various biomolecules in biochemical reactions. It has been reported to inhibit PDGF-stimulated cell proliferation by binding to PDGF-BB and its receptor, and by down-regulating the PDGFR-beta signaling pathway .

Cellular Effects

Sennoside B has been shown to have significant effects on various types of cells and cellular processes. For instance, it can inhibit the growth, migration, and invasion of osteosarcoma cells . It also induces G1 cell cycle arrest by repressing the transcription of c-Jun .

Molecular Mechanism

The molecular mechanism of Sennoside B involves its interaction with biomolecules and changes in gene expression. It inhibits cell proliferation by binding to PDGF-BB and its receptor, leading to the down-regulation of the PDGFR-beta signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sennoside B change over time. For instance, it has been observed that Sennoside B can inhibit the growth, migration, and invasion of osteosarcoma cells . The precision for Sennoside B was not satisfactory, mainly due to the low resolution of the HSQC signals of the compound .

Dosage Effects in Animal Models

In animal models, the effects of Sennoside B vary with different dosages. Acute studies have classified Sennosides as only slightly toxic in rats and mice after a single oral dose. The LD50 values were about 5,000 mg/kg in both species .

Metabolic Pathways

Sennoside B is involved in several metabolic pathways. It is metabolized by gut bacteria into the active metabolite rheinanthrone . This metabolite appears to increase cyclooxegenase 2 (COX2) expression in macrophage cells, leading to an increase in prostaglandin E2 (PGE2) .

Transport and Distribution

It is known that Sennoside B is metabolized by gut bacteria into rheinanthrone, which is absorbed into systemic circulation .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Herstellung von Sennosid beinhaltet die Oxidation von Rheinanthron-8-glucosid mit Sauerstoff oder einer Sauerstoffquelle. Aktivkohle wird in diesem Prozess als Katalysator verwendet. Die resultierenden Sennosid A und B können unter Verwendung von Methanolpräzipitation aus einer wässrigen Lösung mit Calciumionen in ihre Calciumsalze umgewandelt werden .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Sennosid aus der Senna-Pflanze extrahiert. Der Extraktionsprozess beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Chloroform und Ethanol. Die extrahierten Sennosid werden dann mit Techniken wie Dünnschichtchromatographie und Hochleistungsflüssigkeitschromatographie gereinigt .

Vergleich Mit ähnlichen Verbindungen

Sennosid wird mit anderen stimulierenden Abführmitteln wie Bisacodyl und Rizinusöl verglichen:

    Bisacodyl: Ein synthetisches stimulierendes Abführmittel, das durch direkte Stimulation der Nervenenden im Dickdarm wirkt.

    Rizinusöl: Ein natürliches Abführmittel, das durch Steigerung der Darmbewegung wirkt.

Einzigartigkeit von Sennosid:

Ähnliche Verbindungen:

  • Bisacodyl
  • Rizinusöl
  • Anthrachinonderivate

Sennosid zeichnen sich durch ihre natürliche Herkunft und ihre relativ milde Wirkung aus, was sie zu einer beliebten Wahl für die Behandlung von Verstopfung macht.

Biologische Aktivität

Sennoside B is a natural compound derived from the Senna plant, primarily known for its use as a laxative. However, recent studies have revealed its diverse biological activities that extend beyond gastrointestinal effects. This article delves into the biological activity of Sennoside B, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Sennoside B exhibits various mechanisms that contribute to its biological effects:

  • Inhibition of TNF-α : Sennoside B has been identified as a potent inhibitor of tumor necrosis factor alpha (TNF-α), a key mediator in inflammation and autoimmune diseases. In vitro studies demonstrated an IC50 value of 0.32 µM against TNF-α-induced toxicity in HeLa cells, indicating significant anti-inflammatory potential .
  • Regulation of Gut Microbiota : Research indicates that Sennoside B may influence gut microbiota composition, promoting beneficial bacteria while inhibiting pathogenic strains. This modulation can enhance gastrointestinal health and overall metabolic functions .
  • Induction of GLP-1 Secretion : Sennoside B has been shown to stimulate glucagon-like peptide-1 (GLP-1) secretion through the activation of the ERK1/2 signaling pathway. This effect is particularly relevant for managing diabetes and obesity, as GLP-1 plays a crucial role in glucose metabolism and insulin sensitivity .

Therapeutic Applications

The therapeutic implications of Sennoside B are vast, with several studies highlighting its potential in various health conditions:

  • Anti-inflammatory Effects : By inhibiting TNF-α signaling pathways, Sennoside B may serve as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
  • Metabolic Disorders : Its ability to enhance GLP-1 secretion positions Sennoside B as a candidate for treating type 2 diabetes and obesity. Studies involving high-fat diet-induced diabetic mice showed improved insulin sensitivity and reduced inflammation .
  • Gastrointestinal Health : As a laxative, Sennoside B is traditionally used to treat constipation. Recent findings suggest it may also improve bowel preparation for diagnostic procedures like capsule endoscopy, demonstrating comparable efficacy to polyethylene glycol (PEG) solutions .

Table 1: Summary of Biological Activities of Sennoside B

Biological ActivityModel/MethodologyFindings
TNF-α InhibitionIn vitro (HeLa cells)IC50 = 0.32 µM; potent anti-inflammatory effects
GLP-1 SecretionIn vivo (diabetic mice)Enhanced GLP-1 levels; improved insulin sensitivity
Gut Microbiota RegulationIn vivo (obese mice)Modulated gut flora; increased beneficial bacteria
Gastrointestinal PreparationClinical study (SBCE)Comparable efficacy to PEG; improved bowel cleaning

Case Study Example

A retrospective study evaluated the effectiveness of Sennoside A+B in bowel preparation for capsule endoscopy compared to PEG. The results showed no significant differences in bowel cleaning scores between the two groups, indicating that Sennoside A+B could be a viable alternative to traditional methods . This finding is crucial for patients who may experience adverse effects from PEG.

Eigenschaften

IUPAC Name

9-[2-carboxy-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)/t23-,24-,25?,26?,31-,32-,35+,36+,37-,38-,41-,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQVTOJGNYVQEO-JLDSCGAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H38O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

862.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66575-30-2
Record name Sennoside G
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066575302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sennoside B
Reactant of Route 2
Sennoside B
Reactant of Route 3
Sennoside B
Reactant of Route 4
Sennoside B
Reactant of Route 5
Sennoside B
Reactant of Route 6
Sennoside B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.